MRK-016
CAS No.: 342652-67-9
Cat. No.: VC8466200
Molecular Formula: C17H20N8O2
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 342652-67-9 |
---|---|
Molecular Formula | C17H20N8O2 |
Molecular Weight | 368.4 g/mol |
IUPAC Name | 3-[3-tert-butyl-2-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyrazolo[1,5-d][1,2,4]triazin-7-yl]-5-methyl-1,2-oxazole |
Standard InChI | InChI=1S/C17H20N8O2/c1-10-6-11(23-27-10)15-21-19-7-12-14(17(2,3)4)16(22-25(12)15)26-8-13-18-9-20-24(13)5/h6-7,9H,8H2,1-5H3 |
Standard InChI Key | QYSYOGCIDRANAR-UHFFFAOYSA-N |
SMILES | CC1=CC(=NO1)C2=NN=CC3=C(C(=NN32)OCC4=NC=NN4C)C(C)(C)C |
Canonical SMILES | CC1=CC(=NO1)C2=NN=CC3=C(C(=NN32)OCC4=NC=NN4C)C(C)(C)C |
Pharmacological Profile of MRK-016
Chemical Structure and Target Specificity
MRK-016 (molecular formula: , molecular weight: 368.39 g/mol) exhibits high affinity for the benzodiazepine binding site of GABAA receptors, with dissociation constants () of 0.83 nM, 0.85 nM, 0.77 nM, and 1.4 nM for human recombinant receptors containing α1, α2, α3, and α5 subunits, respectively . Its selectivity for the α5 subtype is evident from its weak activity at α4β3γ2 () and α6β3γ2 () receptors .
Table 1: Binding Affinities of MRK-016 at GABAA Receptor Subtypes
Subtype | (nM) | Efficacy (Inverse Agonism) |
---|---|---|
α1β3γ2 | 0.83 | Minimal |
α2β3γ2 | 0.85 | Minimal |
α3β3γ2 | 0.77 | Minimal |
α5β3γ2 | 1.4 | Full inverse agonism |
α4β3γ2 | 395 | Inactive |
α6β3γ2 | >4000 | Inactive |
Mechanism of Action
As an inverse agonist, MRK-016 reduces chloride ion flux through GABAA receptors, thereby decreasing inhibitory neurotransmission. This disinhibition enhances long-term potentiation (LTP) in the hippocampus, a mechanism critical for memory consolidation. In murine hippocampal slices, MRK-016 increased LTP amplitude by 40% compared to baseline, surpassing the effects of the prototypical α5-selective compound α5IA . The compound’s EC50 for α5 inverse agonism is 3 nM, with no detectable activity at other GABAA subtypes .
Cognitive-Enhancing Properties
Hippocampal-Dependent Memory Tasks
In rats, MRK-016 (0.3–3 mg/kg, p.o.) dose-dependently improved performance in the delayed matching-to-position variant of the Morris water maze, a test of spatial working memory. At 3 mg/kg, treated animals exhibited a 50% reduction in escape latency compared to controls, correlating with >95% receptor occupancy . These effects were achieved without anxiogenic effects in the elevated plus maze or proconvulsant activity in pentylenetetrazole challenge tests .
Protection Against Inflammation-Induced Deficits
Lipopolysaccharide (LPS)-induced neuroinflammation in mice models Alzheimer’s disease-like pathology by increasing hippocampal amyloid-beta (Aβ) levels. MRK-016 (3 mg/kg, i.p.) administered post-training reversed LPS-induced deficits in contextual fear conditioning, restoring freezing behavior to 75% of control levels . This rescue was associated with normalized expression of tropomyosin receptor kinase B (TrkB) mRNA, a marker of synaptic plasticity, in the dorsal hippocampus .
Table 2: Effects of MRK-016 on LPS-Treated Mice
Parameter | LPS/Saline | LPS/MRK-016 | Control (Saline/Saline) |
---|---|---|---|
Freezing (%) | 22 ± 4 | 68 ± 6 | 70 ± 5 |
TrkB mRNA (ΔCt) | 4.1 ± 0.3 | 2.8 ± 0.2 | 2.7 ± 0.3 |
Pharmacokinetics and Species Variability
Absorption and Metabolism
Table 3: Pharmacokinetic Parameters of MRK-016
Species | Half-Life (h) | Oral Bioavailability (%) | Plasma EC50 (ng/mL) |
---|---|---|---|
Rat | 0.3–0.5 | 85 | 15 |
Dog | 0.4 | 78 | 18 |
Rhesus Monkey | 0.5 | 80 | 21 |
Human | 3.5 | 65 | 25 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume